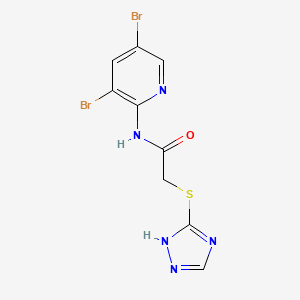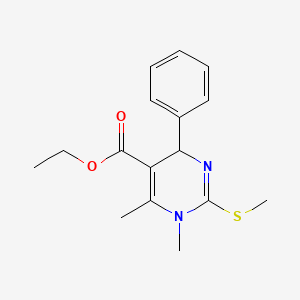![molecular formula C18H12Cl2N6 B15012884 5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B15012884.png)
5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a naphthyl group, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves the condensation of 2,4-dichlorobenzaldehyde with naphthylhydrazine, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
4-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE: Similar structure but with a quinazoline ring instead of a tetrazole ring.
2-(2,4-DICHLOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)HEXAN-2-OL: Contains a triazole ring and a hexanol group.
Uniqueness
The uniqueness of 5-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE lies in its combination of a dichlorophenyl group, a naphthyl group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C18H12Cl2N6 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine |
InChI |
InChI=1S/C18H12Cl2N6/c19-14-9-8-13(16(20)10-14)11-21-22-18-23-24-25-26(18)17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23,25)/b21-11+ |
InChIキー |
QFHANLRKQZADTD-SRZZPIQSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B15012803.png)
![O-{4-[(2-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012814.png)


![4-chloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B15012825.png)

![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15012843.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B15012864.png)
![(3Z)-5-bromo-1-methyl-3-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15012872.png)
![N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B15012874.png)
![2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B15012876.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B15012889.png)
![4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15012897.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012901.png)
